5-Tert-butyl-7-hydrazinyl-3-phenylpyrazolo[1,5-a]pyrimidine

Medicinal chemistry Kinase inhibition GPCR modulation

5-Tert-butyl-7-hydrazinyl-3-phenylpyrazolo[1,5-a]pyrimidine is a polysubstituted fused N-heterocycle belonging to the pyrazolo[1,5-a]pyrimidine class. Its core scaffold is recognized as a privileged structure in medicinal chemistry due to its synthetic versatility and engagement with diverse biological targets, including kinases, GPCRs, and CNS receptors.

Molecular Formula C16H19N5
Molecular Weight 281.36 g/mol
Cat. No. B12212936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tert-butyl-7-hydrazinyl-3-phenylpyrazolo[1,5-a]pyrimidine
Molecular FormulaC16H19N5
Molecular Weight281.36 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC2=C(C=NN2C(=C1)NN)C3=CC=CC=C3
InChIInChI=1S/C16H19N5/c1-16(2,3)13-9-14(20-17)21-15(19-13)12(10-18-21)11-7-5-4-6-8-11/h4-10,20H,17H2,1-3H3
InChIKeyVCSLETRDLIWDCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Candidate Profile: 5-Tert-butyl-7-hydrazinyl-3-phenylpyrazolo[1,5-a]pyrimidine as a Functionalizable Pyrazolopyrimidine Scaffold


5-Tert-butyl-7-hydrazinyl-3-phenylpyrazolo[1,5-a]pyrimidine is a polysubstituted fused N-heterocycle belonging to the pyrazolo[1,5-a]pyrimidine class. Its core scaffold is recognized as a privileged structure in medicinal chemistry due to its synthetic versatility and engagement with diverse biological targets, including kinases, GPCRs, and CNS receptors . The combination of a bulky, lipophilic 5-tert-butyl group, a nucleophilic 7-hydrazinyl moiety, and a 3-phenyl ring distinguishes it from simpler analogs and suggests potential utility as a chemical probe or late-stage diversification intermediate. However, procurement-grade differentiation requires quantitative benchmarking against its closest structural neighbors, which is currently absent from the public domain.

Structural Alert: Why 5-Tert-butyl-7-hydrazinyl-3-phenylpyrazolo[1,5-a]pyrimidine Cannot Be Interchanged with Common Pyrazolopyrimidine Analogs


The scientific literature on pyrazolo[1,5-a]pyrimidines demonstrates that even minor peripheral modifications—such as replacing a 7-amino group with a 7-hydrazinyl group, or swapping a 5-methyl for a 5-tert-butyl substituent—can drastically alter physicochemical properties, target binding kinetics, and metabolic stability . Generic substitution between 5-Tert-butyl-7-hydrazinyl-3-phenylpyrazolo[1,5-a]pyrimidine and commercially prevalent analogs (e.g., 7-amino or 5-methyl variants) is therefore inadvisable without experimental validation. The hydrazinyl group introduces unique nucleophilic reactivity and hydrogen-bonding capacity, while the tert-butyl group profoundly influences lipophilicity and steric bulk. The absence of published comparative data for this specific compound means any substitution decision carries an unquantified risk of functional divergence.

Evidence Gap Analysis: Quantitative Differentiation Data for 5-Tert-butyl-7-hydrazinyl-3-phenylpyrazolo[1,5-a]pyrimidine


Head-to-Head Biological Activity Comparison: No Data Available

A comprehensive search of PubMed, PubChem, and the patent literature did not retrieve any study in which 5-Tert-butyl-7-hydrazinyl-3-phenylpyrazolo[1,5-a]pyrimidine was directly compared with a close structural analog in a quantitative biochemical or cell-based assay. The compound is not indexed in ChEMBL or BindingDB with an associated bioactivity record. Therefore, no evidence dimension such as IC50, Ki, EC50, or selectivity ratio can be reported at this time.

Medicinal chemistry Kinase inhibition GPCR modulation

Physicochemical Property Profiling: No Comparative Dataset Found

No experimental measurements of logP, aqueous solubility, pKa, or metabolic stability for 5-Tert-butyl-7-hydrazinyl-3-phenylpyrazolo[1,5-a]pyrimidine were found in the public domain. While computational predictions can be generated (e.g., using the compound's SMILES), these lack the validation required for procurement-grade differentiation. Comparative experimental datasets for analogous compounds (e.g., 5-methyl-7-amino derivatives) exist but cannot be directly extrapolated due to the substantial structural differences introduced by the tert-butyl and hydrazinyl groups.

Drug-likeness ADME Solubility

Synthetic Accessibility and Purity Benchmarking: Unreported

Synthetic routes to 5-Tert-butyl-7-hydrazinyl-3-phenylpyrazolo[1,5-a]pyrimidine are described only on generic vendor pages, with no peer-reviewed experimental procedures, yield optimization data, or purity specifications available. Comparative metrics such as synthetic step count, overall yield, or cost-per-gram relative to commercially available analogs (e.g., 5-methyl-7-amino-3-phenylpyrazolo[1,5-a]pyrimidine) are absent. This precludes any procurement advantage claim based on superior scalability or purity.

Synthetic chemistry Process chemistry Quality control

Conditional Application Scenarios for 5-Tert-butyl-7-hydrazinyl-3-phenylpyrazolo[1,5-a]pyrimidine Pending Experimental Validation


Chemical Probe for Target Deconvolution (Conditional)

If future quantitative profiling demonstrates that the hydrazinyl moiety enables covalent or high-affinity binding to a specific target class (e.g., kinases with a unique cysteine residue), this compound could serve as a differentiated chemical probe. This scenario is contingent on the generation of comparative IC50 and selectivity data against a panel of structurally related pyrazolopyrimidines.

Late-Stage Diversification Intermediate

The 7-hydrazinyl group is a versatile synthetic handle for generating hydrazones, pyrazoles, and triazoles. If comparative reaction yields with various electrophiles are established, this compound may be prioritized over 7-amino analogs for constructing focused compound libraries. Currently, such data do not exist.

Physicochemical Tool Compound for Lipophilicity Studies

The 5-tert-butyl group is expected to confer significantly higher lipophilicity (clogP) compared to 5-methyl or 5-ethyl analogs. If experimentally confirmed via shake-flask logP measurement and compared with a homologous series, this compound could serve as a reference point for understanding steric and lipophilic effects in pyrazolopyrimidine SAR.

Quote Request

Request a Quote for 5-Tert-butyl-7-hydrazinyl-3-phenylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.